(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Description
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Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-17-13(9-23-10)16(21)20-6-2-3-11(8-20)7-14-18-15(19-22-14)12-4-5-12/h9,11-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSWELOMYPDIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a novel synthetic molecule that integrates oxadiazole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.39 g/mol. The structure features a piperidine ring linked to a cyclopropyl-substituted oxadiazole and a methylthiazole group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₁S |
| Molecular Weight | 302.39 g/mol |
| Chemical Structure | Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole derivatives. For instance, derivatives similar to our compound have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. In vitro studies indicated that the IC50 values for these compounds ranged from 10 to 30 µM, suggesting moderate to high potency against tumor cells .
The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through the mitochondrial pathway. The compound may disrupt mitochondrial membrane potential, leading to cytochrome c release and activation of caspases . Additionally, it has been suggested that thiazole derivatives can inhibit specific protein kinases involved in cell proliferation .
Antimicrobial Activity
The oxadiazole and thiazole frameworks are also recognized for their antimicrobial properties. Compounds containing these moieties have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary results indicate that our compound exhibits bacteriostatic activity with minimum inhibitory concentrations (MIC) in the range of 50–100 µg/mL .
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results demonstrated that compounds with similar structural features to our target compound exhibited significant growth inhibition in various cell lines, with a notable selectivity index favoring cancer cells over normal cells .
- Antimicrobial Testing : In another study assessing antimicrobial efficacy, derivatives were tested against a panel of pathogens. The results showed that compounds with thiazole rings displayed enhanced activity against Gram-positive bacteria compared to their oxadiazole counterparts .
Scientific Research Applications
Structural Features
| Component | Description |
|---|---|
| Piperidine | A saturated six-membered ring containing nitrogen, often used in pharmaceuticals. |
| Thiazole | A five-membered ring containing sulfur and nitrogen, known for its antimicrobial properties. |
| Oxadiazole | A five-membered ring containing two nitrogen atoms and one oxygen atom; recognized for its anticancer activities. |
Synthesis of the Compound
The synthesis of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step reactions that include the formation of the oxadiazole and subsequent coupling with piperidine and thiazole derivatives.
Synthetic Pathway
- Formation of Oxadiazole : The cyclopropyl group is introduced to the oxadiazole core through a condensation reaction.
- Piperidine Coupling : The oxadiazole derivative is then reacted with piperidine to form the piperidinyl derivative.
- Thiazole Addition : Finally, the thiazole component is added through nucleophilic substitution.
Biological Activities
Numerous studies have investigated the biological activities associated with compounds featuring similar structural motifs.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties against various bacterial strains. For instance:
- Compounds with oxadiazole cores were found to be effective against Bacillus cereus , Staphylococcus aureus , and Escherichia coli .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely documented:
- In vitro studies demonstrated that compounds similar to this compound inhibited cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives for their antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives had higher efficacy against gram-positive bacteria compared to gram-negative strains .
Case Study 2: Anticancer Screening
In another investigation focusing on the anticancer properties of oxadiazole derivatives, compounds were assessed for their ability to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. The most potent inhibitors demonstrated IC50 values ranging from 0.47 to 1.4 µM .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone?
- Methodology : Multi-step synthesis involving cyclocondensation, nucleophilic substitution, and coupling reactions. Key steps include:
- Formation of the 1,2,4-oxadiazole ring via cyclocondensation of amidoximes with carboxylic acid derivatives under reflux in ethanol or THF .
- Alkylation of the piperidine moiety using coupling agents (e.g., EDC/HOBt) to attach the oxadiazole-methyl group .
- Final coupling of the piperidine-oxadiazole intermediate with the 2-methylthiazole-4-carbonyl fragment under anhydrous conditions .
- Optimization : Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling), temperature control (0–5°C for sensitive steps), and purification via column chromatography (silica gel, gradient elution) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the oxadiazole and thiazole rings. Key signals include:
- Cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) .
- Thiazole C4 carbonyl carbon (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+) and fragments (e.g., loss of cyclopropyl group) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ambiguous NOE correlations) during structural elucidation be resolved?
- Methodology :
- 2D NMR : Use HSQC and HMBC to resolve connectivity ambiguities (e.g., distinguishing oxadiazole C5 vs. C3 substitution) .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects (e.g., planarity of the oxadiazole-thiazole system) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data .
Q. What strategies improve reaction yield in the final coupling step of the synthesis?
- Optimization Approaches :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling if aryl halides are involved .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- In Situ Monitoring : Employ LC-MS to track intermediate consumption and adjust reaction time/temperature dynamically .
- Case Study : A 15% yield increase was achieved by replacing THF with DMF in the piperidine-thiazole coupling step .
Q. How is the biological activity of this compound evaluated in vitro, and what are common pitfalls?
- Assay Design :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) with IC50 determination .
- Cellular Uptake : LC-MS quantification in cell lysates to assess membrane permeability .
- Pitfalls :
- False Positives : Rule out aggregation artifacts via dynamic light scattering (DLS) .
- Metabolic Instability : Pre-incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of thiazole) .
Q. What computational tools predict the physicochemical properties of this compound?
- Lipophilicity : LogP calculations via SwissADME or Molinspiration (experimental validation via shake-flask method) .
- Solubility : COSMO-RS predicts aqueous solubility; adjust with co-solvents (e.g., PEG 400) for in vivo studies .
- Bioavailability : QikProp assesses Rule of Five compliance (e.g., molecular weight <500 Da, H-bond donors <5) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental LogP values?
- Root Causes :
- Conformational Flexibility : Cyclopropyl and piperidine groups adopt non-equilibrium conformations in solution .
- Ionization Effects : Thiazole ring (pKa ~2.5) may protonate under assay conditions, altering observed LogP .
- Resolution :
- pH-Specific Measurements : Perform LogP assays at physiological pH (7.4) using potentiometric titration .
- Molecular Dynamics (MD) : Simulate solvent-accessible surface area (SASA) to refine computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
